Fast Blue RR Salt

Description

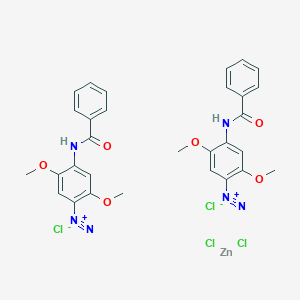

Structure

3D Structure of Parent

Properties

CAS No. |

14726-29-5 |

|---|---|

Molecular Formula |

C15H14Cl4N3O3Zn- |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

4-benzamido-2,5-dimethoxybenzenediazonium;tetrachlorozinc(2-) |

InChI |

InChI=1S/C15H13N3O3.4ClH.Zn/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h3-9H,1-2H3;4*1H;/q;;;;;+2/p-3 |

InChI Key |

GOUXXAVKNQCKBM-UHFFFAOYSA-K |

SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |

Synonyms |

4-benzamido-2,5-dimethoxybenzenediazonium Fast Blue RR salt |

Origin of Product |

United States |

Foundational & Exploratory

The Azo Coupling Chemistry of Fast Blue RR Salt: A Technical Guide for Laboratory Applications

For Immediate Release

A Comprehensive Overview of Fast Blue RR Salt for Researchers, Scientists, and Drug Development Professionals

This compound, a stable diazonium salt, is a versatile chromogenic reagent widely employed in laboratory settings for the visualization and quantification of enzyme activity. Its primary utility lies in enzyme histochemistry and immunohistochemistry, where it facilitates the localization of specific enzymes within tissue sections and cells. This technical guide provides an in-depth exploration of the core applications, experimental protocols, and underlying chemical principles of this compound.

Principle of Action: The Azo Coupling Reaction

This compound functions as a chromogen through an azo coupling reaction.[1] In a typical enzymatic assay, a substrate, often a naphthol derivative, is introduced to a biological sample.[1] If the target enzyme is present, it hydrolyzes the substrate, releasing a naphthol compound. This liberated naphthol then rapidly couples with the diazonium ion of this compound. This reaction results in the formation of a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1] The insolubility of the resulting dye is a critical feature, as it prevents diffusion and allows for precise spatial localization of the enzyme.[1]

The color of the final precipitate can vary depending on the specific naphthol substrate used, ranging from blue and purple to black or red.[1] For instance, the detection of alkaline phosphatase using Naphthol AS-MX phosphate as a substrate typically yields a blue or purple precipitate.[1]

Core Laboratory Applications

The primary applications of this compound in a laboratory setting include:

-

Enzyme Histochemistry: This is the most common application, used to detect the activity of various hydrolytic enzymes.

-

Immunohistochemistry (IHC): In IHC, this compound can be used as a chromogen for enzyme-labeled antibodies (e.g., alkaline phosphatase-conjugated secondary antibodies) to visualize the distribution of specific antigens in tissues.

-

Spectrophotometric Assays: The formation of the colored azo dye can be quantified using a spectrophotometer, allowing for the quantitative measurement of enzyme activity in solution.[1] This method offers the advantage of continuous monitoring of the enzymatic reaction.[1]

Quantitative Data Summary

| Parameter | Alkaline Phosphatase (ALP) Staining | Non-Specific Esterase Staining | Reference |

| Enzyme Substrate | Sodium α-naphthyl acid phosphate or Naphthol AS-MX phosphate | α-Naphthyl acetate | [2][5] |

| pH of Reaction | ~9.2 | ~6.5-7.6 | [3] |

| Precipitate Color | Black/Dark-Blue | Red-Brown/Black | [2] |

| Mounting Medium | Aqueous (e.g., Glycerogel) | Aqueous | [1] |

| Solubility of Azo Dye | Insoluble in alcohol and organic solvents | Insoluble in alcohol and organic solvents | [1] |

Experimental Protocols

Alkaline Phosphatase Staining Protocol

This protocol is adapted from a method for staining snap-frozen human striated muscle.[2][3]

Reagents:

-

0.1 M Sodium Barbital Solution

-

Sodium α-naphthyl acid phosphate

-

This compound

-

1% Acetic Acid

-

Aqueous mounting medium (e.g., Glycerogel)

Procedure:

-

Cut 10-16 µm sections from snap-frozen tissue using a cryostat and mount them on microscope slides.[2]

-

Prepare the incubating solution by dissolving Sodium α-naphthyl acid phosphate and this compound in 0.1 M Sodium Barbital Solution. The final pH should be approximately 9.2.[3]

-

Immerse the slides in the incubating solution in a Coplin staining jar for 60 minutes at room temperature.[2]

-

Wash the slides with three changes of deionized water.[2]

-

Place the slides in 1% Acetic Acid for 10 minutes.[2]

-

Rinse the slides with two to three changes of deionized water.[2]

-

Air-dry the slides.

-

Mount with an aqueous mounting medium.[2]

Expected Results:

Sites of alkaline phosphatase activity will be visualized as a black or dark-blue precipitate.[2]

Non-Specific Esterase Staining Protocol

This protocol is a general guideline for the detection of non-specific esterase activity in blood or bone marrow films.

Reagents:

-

Fixative (e.g., Formaldehyde-based)

-

α-Naphthyl acetate solution

-

Phosphate buffer

-

This compound

-

Counterstain (e.g., Hematoxylin)

-

Aqueous mounting medium

Procedure:

-

Fix the air-dried smear or tissue section according to standard procedures.

-

Prepare the working incubation solution by dissolving α-Naphthyl acetate and this compound in a suitable phosphate buffer.

-

Immerse the slides in the incubation solution at 37°C for approximately 60 minutes.

-

Rinse the slides thoroughly with distilled water.

-

Counterstain with a suitable nuclear stain like Hematoxylin for a few minutes.

-

Rinse with distilled water.

-

Air dry and mount with an aqueous mounting medium.

Expected Results:

Sites of esterase activity will appear as dark brown to black granular deposits.

Visualizations

Caption: Signaling pathway of the azo coupling reaction.

Caption: Experimental workflow for histochemical staining.

References

- 1. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Leukocyte α-Naphthyl Acetate (Non-Specific Esterase) Kit Select reagents packaged in gelatin capsules. | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [himedialabs.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fast Blue RR Salt: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fast Blue RR Salt, a diazonium salt widely utilized in histochemistry and other biochemical assays for the detection of enzyme activity.

Core Chemical Properties and Structure

This compound, systematically known as 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a stable diazonium salt crucial for chromogenic detection methods.[1] Its utility stems from its ability to undergo an azo coupling reaction with naphthol derivatives, which are released by specific enzymatic activity, to form a highly colored, insoluble precipitate at the site of the enzyme.[2][3][4] This property makes it an invaluable tool for the localization and semi-quantitative analysis of various hydrolytic enzymes.

Chemical Structure

The core structure of this compound consists of a benzenediazonium cation stabilized as a hemi(zinc chloride) salt. The diazonium group (-N₂⁺) is highly reactive and serves as the electrophile in the azo coupling reaction.[1]

Caption: Chemical Structure of the Fast Blue RR Cation.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Identifiers and Molecular Formula

| Property | Value | Reference(s) |

| IUPAC Name | 4-benzamido-2,5-dimethoxybenzenediazonium | [1][5] |

| Synonyms | 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, Azoic Diazo No. 24 | [2][6] |

| CAS Number | 14726-29-5 | [2][6] |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 1/2ZnCl₂ | [2][6][7] |

| Molecular Weight | 387.89 g/mol | [2][6][7] |

| Colour Index No. | 37155 | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Yellow to yellow-green or khaki crystalline powder | [3][8] |

| Solubility | 1 mg/mL in water (clear to hazy, yellow-green solution) | [3] |

| Storage Temperature | -20°C, desiccated | [2][3] |

| UV-Vis λmax 1 | 390-396 nm (in water) | [8] |

| UV-Vis λmax 2 | 326-331 nm (in water) | [8] |

| UV-Vis λmax 3 | 205 nm | [9] |

Mechanism of Action: The Azo Coupling Reaction

The primary function of this compound in biochemical detection is its participation in an azo coupling reaction. This is an electrophilic substitution reaction where the diazonium ion acts as an electrophile, attacking an electron-rich coupling partner. In enzyme histochemistry, this partner is typically a naphthol derivative liberated by enzymatic hydrolysis of a substrate. The reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: An enzyme, such as alkaline phosphatase or esterase, cleaves a substrate (e.g., naphthol AS-MX phosphate or α-naphthyl acetate), releasing a naphthol derivative.

-

Azo Coupling: The liberated naphthol derivative, being electron-rich, rapidly couples with the diazonium cation of this compound. This forms a large, insoluble, and intensely colored azo dye.

The insolubility of the resulting dye is critical as it ensures precipitation at the precise location of enzymatic activity, allowing for accurate localization within a tissue section or on a blot. The color, typically black or dark blue for alkaline phosphatase and red/blue for esterase, provides a clear visual marker.

Caption: The Azo Coupling Reaction Mechanism.

Experimental Protocols

This compound is a cornerstone reagent for the histochemical detection of various enzymes. Below is a generalized protocol for the detection of alkaline phosphatase activity in tissue sections, which can be adapted for other enzymes like non-specific esterases by changing the substrate.

Protocol: Histochemical Staining of Alkaline Phosphatase

Principle: This method is a simultaneous coupling azo dye technique. The substrate, sodium α-naphthyl acid phosphate, is hydrolyzed by alkaline phosphatase at an alkaline pH. The released α-naphthol immediately couples with the diazonium salt, Fast Blue RR, to form an insoluble, colored precipitate at the site of enzyme activity.[2]

Specimen: Snap-frozen tissue sections (e.g., human striated muscle), 10-16 µm thick, mounted on slides.[2] No fixation is required.[2]

Reagents:

-

This compound

-

Sodium α-naphthyl acid phosphate (or other suitable naphthol substrate)

-

Buffer solution (e.g., 0.1 M Sodium Barbital Solution, pH 9.2)[7]

-

1% Acetic Acid

-

Deionized water

-

Aqueous mounting medium (e.g., Glycerogel)

Procedure:

-

Prepare Incubating Solution:

-

Incubation:

-

Washing:

-

Acetic Acid Rinse:

-

Final Rinse:

-

Counterstaining (Optional):

-

For nuclear staining, slides can be placed in a solution like Mayer's Hematoxylin for 10 minutes, followed by a rinse.[10]

-

-

Mounting:

Results: Sites of alkaline phosphatase activity are visualized as a black or dark-blue fine precipitate.[2][7]

Caption: Generalized Experimental Workflow.

Applications in Research and Development

This compound is a versatile tool with applications spanning basic research to diagnostics:

-

Enzyme Histochemistry: Its primary use is in the localization of alkaline phosphatase and non-specific esterase activity in tissue sections, aiding in the study of various physiological and pathological conditions.[2][3][6]

-

Immunohistochemistry: It can be used as a chromogen to detect alkaline phosphatase activity conjugated to secondary antibodies.[2]

-

Quantitative Biochemical Assays: In solution-based assays, the formation of the azo dye can be monitored spectrophotometrically to quantify enzyme activity continuously.[11]

-

Point-of-Care Diagnostics: Derivatized forms of Fast Blue RR have been incorporated into materials for the development of diagnostic tools, such as those for detecting wound infections by measuring myeloperoxidase activity.[1]

-

Connective Tissue Staining: It has been used in conjunction with other stains like picrosirius red for connective tissue analysis.[3]

References

- 1. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. This compound crystalline 14726-29-5 [sigmaaldrich.com]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. Fast Blue RR | C15H14N3O3+ | CID 93116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. scribd.com [scribd.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Absorption [Fast Blue RR] | AAT Bioquest [aatbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fast Blue RR Salt safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Fast Blue RR Salt, a diazonium salt widely used in histochemistry and cytochemistry for enzyme localization, requires careful handling due to its potential hazards. This guide provides a comprehensive overview of its safety data, handling precautions, and emergency procedures, compiled from various safety data sheets and technical sources. The information is intended to supplement, not replace, formal laboratory safety training and institutional protocols.

Chemical and Physical Properties

This compound is the hemi(zinc chloride) salt of 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride. It is a yellow-green crystalline powder.[1][2] Its primary application is in enzyme histochemistry, particularly for the detection of alkaline phosphatase and non-specific esterase activity.[3][4] The diazonium group is highly reactive and couples with naphthol derivatives, which are released by enzymatic activity at specific sites in a tissue sample, to form a stable, insoluble, and intensely colored azo dye precipitate, thereby visualizing the location of the enzyme.[4][5]

Table 1: Chemical Identification and Physical Properties

| Property | Value | References |

| Chemical Name | 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt | [5][6] |

| Synonyms | Azoic Diazo No. 24, C.I. 37155 | [1] |

| CAS Number | 14726-29-5 | [3][6] |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 1/2ZnCl₂ | [3][6] |

| Molecular Weight | 387.89 g/mol | [3][6] |

| Appearance | Yellow-green powder | [1][2] |

| Solubility | Water: 1 mg/mL (clear to hazy, yellow-green solution) | [5] |

| Storage Temperature | −20°C, protected from light | [1] |

Hazard Identification and Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, it is considered a hazardous substance and may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1][7] There is a danger of cumulative effects, and limited evidence suggests it may have mutagenic potential.[7]

Table 2: Hazard Classification and Potential Health Effects

| Hazard | Description | References |

| GHS Classification | Not uniformly classified; some sources state it is not a hazardous substance according to Regulation (EC) No. 1272/2008, while others advise caution. | [6][8] |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [1][7] |

| Acute Effects | May cause irritation to the eyes, skin, respiratory tract, and digestive tract. | [1][7] |

| Chronic Effects | Danger of cumulative effects. The toxicological properties have not been fully investigated. | [1][7] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. | [6] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline the recommended procedures for handling, personal protection, and emergency response.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to minimize exposure.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Handling and Storage Protocol

Proper handling and storage are crucial to maintaining the stability of the compound and ensuring laboratory safety.

Table 3: Handling and Storage Guidelines

| Guideline | Procedure | References |

| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed. | [1][6][7] |

| Handling | Avoid all personal contact, including inhalation of dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [1][7][9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed, original container. Protect from light and incompatible materials such as strong oxidants. | [1][7] |

| Spills | For minor spills, clean up immediately using dry procedures. Avoid generating dust. Sweep or vacuum up the material and place it in a suitable, sealed container for disposal. For major spills, evacuate the area and alert emergency responders. | [1][7][10] |

Emergency First Aid Procedures

In the event of exposure, immediate first aid is critical. The following workflow outlines the necessary steps.

Caption: Emergency first aid procedures for different routes of exposure.

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[1] However, it is light-sensitive and should be stored accordingly.[1]

Table 4: Stability and Reactivity Profile

| Parameter | Description | References |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Conditions to Avoid | Light, dust generation, excess heat, incompatible materials. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition Products | May include hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and zinc/zinc oxides. | [1][6] |

| Hazardous Polymerization | Has not been reported. | [1] |

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed disposal company.[9][11] Do not allow the product to enter drains.[6]

This guide is intended to provide essential safety information for laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to your institution's specific safety protocols.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Fast Blue RR | C15H14N3O3+ | CID 93116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 14726-29-5 [chemicalbook.com]

- 5. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound MSDS CasNo.14726-29-5 [lookchem.com]

An In-depth Technical Guide to the Solubility and Stability of Fast Blue RR Salt Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Fast Blue RR Salt, a widely used diazonium salt in histochemistry and other biochemical assays. Understanding these properties is critical for the preparation of reliable and effective staining solutions, ensuring reproducible results in research and development settings.

Chemical and Physical Properties

This compound, chemically known as 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a diazonium compound that acts as a chromogen in various enzymatic reactions.[1] It is primarily used for the detection of alkaline phosphatase and non-specific esterase activity in tissue sections and cell preparations.[1]

| Property | Value |

| Synonyms | Azoic Diazo No. 24 |

| CAS Number | 14726-29-5 |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 1/2ZnCl₂ |

| Molecular Weight | 387.89 g/mol |

| Appearance | Yellow to yellow-green crystalline solid |

| Storage Temperature | -20°C, desiccated |

Solubility of this compound

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The data below has been compiled from various sources. It is important to note that the dissolution of diazonium salts can be affected by pH, temperature, and the presence of other solutes.

| Solvent | Solubility | Observations |

| Water | 1 mg/mL[2] (Some sources suggest up to 10 mg/mL[2]) | Forms a clear to hazy, yellow-green solution. A user has reported difficulty in dissolving it in water. |

| Dimethyl Sulfoxide (DMSO) | 116.67 mg/mL | Ultrasonic assistance may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[3] |

| Ethanol | Data not available | The resulting indoxyl-azo dyes are soluble in alcohol, which may impact staining protocols requiring dehydration with alcohol. |

| Methanol | Data not available | |

| Buffered Solutions | Varies | Solubility is dependent on pH. Diazonium salts are typically prepared in cold (0-5°C) acidic solutions to enhance stability. |

Stability of this compound Solutions

This compound is an arenediazonium salt, a class of compounds known for their high reactivity and inherent instability.[4] The stability of its solutions is influenced by several factors, including pH, temperature, and light exposure. The zinc chloride double salt form of Fast Blue RR enhances its stability compared to other diazonium salts.

| Condition | Stability Profile | Recommendations |

| pH | Highly pH-dependent. More stable in acidic conditions. Azo coupling reactions are typically performed in neutral to alkaline media.[4] A study on a derivatized form of Fast Blue RR suggested it is less stable under acidic conditions (pH 4).[5] | Prepare stock solutions in appropriate buffers and adjust the pH of the working solution immediately before use. |

| Temperature | Unstable at room temperature, especially when dry. Solutions are typically prepared and used cold (0-5°C).[6] | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them promptly. Avoid heating. |

| Light | Susceptible to decomposition upon exposure to direct sunlight. | Store solid reagent and solutions in light-protected containers. Perform incubation steps in the dark. |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, protected from moisture and light).[3] | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Alkaline Phosphatase Staining

This protocol is adapted from a standard method for the histochemical demonstration of alkaline phosphatase activity.

Principle: Alkaline phosphatase hydrolyzes a substrate, sodium α-naphthyl acid phosphate, at an alkaline pH. The liberated α-naphthol then couples with the diazonium salt (Fast Blue RR), forming an insoluble, colored precipitate at the site of enzyme activity.[7]

Reagents:

-

0.1 M Sodium Barbital Solution

-

Sodium α-naphthyl acid phosphate

-

This compound

-

1% Acetic Acid

-

Aqueous mounting medium (e.g., Glycerogel)

Procedure:

-

Cut 10-16 µm cryostat sections from snap-frozen tissue and mount on slides.

-

Prepare the incubating solution immediately before use:

-

To 15 ml of 0.1 M Sodium Barbital Solution, add 15 mg of sodium α-naphthyl acid phosphate and 15 mg of this compound.

-

Mix well and adjust pH to 9.2.

-

-

Immerse slides in the incubating solution for 60 minutes at room temperature, protected from light.

-

Wash slides with three changes of deionized water.

-

Place slides in 1% Acetic Acid for 10 minutes.

-

Rinse with two to three changes of deionized water.

-

Air-dry the slides.

-

Mount with an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will appear as a black to dark-blue precipitate.

Non-Specific Esterase Staining

This protocol is a general method for detecting non-specific esterase activity.

Principle: Non-specific esterases hydrolyze α-naphthyl acetate to produce α-naphthol. This α-naphthol then couples with a diazonium salt, such as Fast Blue RR, to form a colored precipitate at the enzyme's location.

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

α-Naphthyl acetate

-

This compound

-

Acetone

-

Hematoxylin solution for counterstaining

-

Aqueous mounting medium

Procedure:

-

Fix fresh tissue smears or cryostat sections as required.

-

Prepare the substrate solution: Dissolve 10 mg of α-naphthyl acetate in 0.5 ml of acetone.

-

Prepare the incubating solution immediately before use:

-

Add the substrate solution to 20 ml of phosphate buffer.

-

Add 20 mg of this compound and mix until dissolved.

-

Filter the solution.

-

-

Immerse the slides in the incubating solution for 15-30 minutes at room temperature, protected from light.

-

Rinse the slides thoroughly with running tap water for 2 minutes.

-

Counterstain with hematoxylin if desired.

-

Rinse with deionized water.

-

Mount with an aqueous mounting medium.

Expected Results: Sites of esterase activity will show a red-brown to blue precipitate.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Enzymatic Staining

Caption: General experimental workflow for enzymatic staining.

Enzymatic Reaction and Coupling Mechanism

Caption: Mechanism of enzymatic reaction and azo coupling.

Potential Degradation Pathways of Diazonium Salts

Caption: Conceptual diagram of diazonium salt degradation.

References

- 1. scbt.com [scbt.com]

- 2. This compound crystalline 14726-29-5 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 5. Fast Blue RR—Siloxane Derivatized Materials Indicate Wound Infection Due to a Deep Blue Color Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. This compound [himedialabs.com]

Fast Blue RR Salt as a Chromogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Blue RR salt is a diazonium salt widely employed in life sciences research as a versatile chromogenic substrate. Its primary application lies in the detection of enzymatic activity, most notably alkaline phosphatase (AP) and non-specific esterases. The underlying principle of its function is the azo coupling reaction, where in the presence of a specific enzyme, a colorless substrate is hydrolyzed to produce a naphthol derivative. This intermediate product then rapidly couples with this compound to form a distinctively colored, insoluble precipitate at the site of enzymatic activity. This guide provides a comprehensive overview of the technical aspects of using this compound, including its chemical properties, the mechanism of action, and detailed protocols for its application in key biochemical and histochemical techniques.

Introduction

In the realms of histology, immunohistochemistry (IHC), and Western blotting, the visualization of specific proteins or enzymatic activities is paramount. Chromogenic substrates provide a robust and straightforward method for achieving this visualization. This compound (4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt) is a prominent member of the diazonium salt family of chromogens.[1] It is particularly valued for its ability to generate a sharply localized, intensely colored precipitate, allowing for the precise identification of target enzymes within tissues and on blotting membranes. This technical guide serves as a detailed resource for researchers, providing the necessary information to effectively utilize this compound in their experimental workflows.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value | References |

| Synonyms | 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, Azoic Diazo No. 24 | [2][3] |

| CAS Number | 14726-29-5 | [3] |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 1/2ZnCl₂ | [3] |

| Molecular Weight | 387.89 g/mol | [3] |

| Appearance | Yellow to yellow-green or light brown-violet crystalline powder/solid | [4] |

| Solubility | Soluble in water (1 mg/mL) | [5] |

| Storage | Store at -20°C, desiccated | [6] |

| λmax (azo dye) | ~510-520 nm (for esterase detection with α-naphthyl acetate) | [7][8] |

Note on Molar Absorptivity: The molar extinction coefficient of the final azo dye product can vary depending on the specific naphthol substrate used and the reaction conditions (e.g., pH, buffer composition). For highly quantitative assays, it is recommended to determine the molar absorptivity empirically under the specific experimental conditions.

Mechanism of Action: The Azo Coupling Reaction

The chromogenic properties of this compound are harnessed through a two-step enzymatic reaction known as simultaneous coupling azo dye method.[6]

-

Enzymatic Hydrolysis: The first step involves the enzymatic cleavage of a synthetic substrate. For instance, in the detection of alkaline phosphatase, a substrate such as Naphthol AS-MX phosphate is used. The alkaline phosphatase enzyme, if present, hydrolyzes the phosphate group from the substrate, liberating a free naphthol derivative.[9] Similarly, for the detection of esterase activity, a substrate like α-naphthyl acetate is hydrolyzed to release α-naphthol.[7][10]

-

Azo Coupling: The liberated naphthol derivative, being electron-rich, is highly reactive towards the diazonium group (-N₂⁺) of the this compound present in the solution. This immediate reaction, termed azo coupling, results in the formation of an intensely colored and insoluble azo dye precipitate at the site of the enzyme.[1] The color of the precipitate can range from red to blue or black, depending on the specific naphthol substrate and the target enzyme.[10]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common laboratory techniques. It is crucial to optimize these protocols for specific experimental conditions and reagents.

Quantitative Spectrophotometric Assay for Esterase Activity

This protocol describes a continuous spectrophotometric method to quantify esterase activity by monitoring the formation of the diazo dye complex.[7]

Materials:

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

α-Naphthyl Acetate (substrate) solution

-

This compound solution

-

Esterase enzyme sample

-

Spectrophotometer capable of reading at 510 nm

-

Thermostatted cuvette holder

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 at 25°C.

-

Prepare a stock solution of α-naphthyl acetate in a suitable solvent (e.g., DMSO).

-

Prepare a fresh solution of this compound in the potassium phosphate buffer. The optimal concentration should be determined empirically but is typically in the range of 0.5-1 mg/mL.

-

-

Assay Setup:

-

In a cuvette, combine the potassium phosphate buffer, α-naphthyl acetate solution, and this compound solution. The final concentration of the substrate will need to be optimized based on the enzyme's Km.

-

Incubate the cuvette in a thermostatted spectrophotometer at the desired temperature (e.g., 25°C) to allow the temperature to equilibrate.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding a small volume of the esterase-containing sample to the cuvette.

-

Immediately start monitoring the increase in absorbance at 510 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min * Total Assay Volume) / (Molar Absorptivity * Path Length * Volume of Enzyme)

-

Note: As the molar absorptivity of the specific azo dye formed may not be readily available, it is advisable to either determine it experimentally or express the activity in relative terms (ΔA/min/mg protein).

-

Immunohistochemical (IHC) Staining for Alkaline Phosphatase

This protocol provides a general guideline for the detection of alkaline phosphatase activity in frozen tissue sections.[6]

Materials:

-

Frozen tissue sections mounted on slides

-

Fixative (e.g., cold acetone)

-

Tris-HCl buffer (e.g., 0.2 M, pH 8.7)

-

Naphthol AS-MX Phosphate

-

N,N-Dimethylformamide (DMF)

-

This compound

-

Deionized water

-

Aqueous mounting medium

-

Mayer's Hematoxylin (for counterstaining, optional)

Procedure:

-

Tissue Preparation:

-

Cut fresh frozen tissue sections at 10-16 µm thickness and mount them on positively charged slides.

-

Fix the sections in ice-cold acetone for 5-10 minutes.

-

Allow the sections to air dry.

-

-

Staining Solution Preparation (prepare fresh):

-

Prepare a Naphthol AS-MX Phosphate solution by dissolving 5 mg of Naphthol AS-MX Phosphate in 0.25 mL of N,N-Dimethylformamide.

-

Prepare the substrate working solution by adding the Naphthol AS-MX Phosphate/DMF solution to 50 mL of Tris-HCl buffer (pH 8.7).

-

Add 30 mg of this compound to the substrate working solution and mix thoroughly.

-

Filter the solution before use.

-

-

Staining:

-

Incubate the slides with the staining solution in a Coplin jar for 30-60 minutes at 37°C or at room temperature until the desired color intensity is achieved.

-

Monitor the color development under a microscope. Sites of alkaline phosphatase activity will appear as a red to blue/black precipitate.

-

-

Post-Staining Processing:

-

Rinse the slides thoroughly in several changes of deionized water.

-

(Optional) Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Rinse again in deionized water.

-

-

Mounting and Visualization:

-

Mount the coverslips using an aqueous mounting medium, as the colored precipitate can be soluble in organic solvents.

-

Visualize the staining under a light microscope.

-

Chromogenic Detection in Western Blotting

This compound can be used for the detection of proteins on a Western blot when an alkaline phosphatase-conjugated secondary antibody is employed.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Substrate buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Naphthol AS-MX Phosphate

-

This compound

Procedure:

-

Blocking and Antibody Incubations:

-

Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the AP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Chromogenic Detection:

-

Prepare the substrate solution immediately before use by dissolving Naphthol AS-MX Phosphate and this compound in the substrate buffer. Optimal concentrations may need to be determined empirically.

-

Incubate the membrane in the substrate solution until the desired band intensity is reached. This can take from a few minutes to an hour.

-

Stop the reaction by washing the membrane extensively with deionized water.

-

-

Imaging:

-

The developed membrane can be air-dried and imaged using a standard flatbed scanner or camera.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | Inactive enzyme; Improper pH of buffer; Substrate or this compound solution degraded; Insufficient incubation time. | Use fresh enzyme source or positive control; Verify buffer pH; Prepare fresh substrate and this compound solutions; Increase incubation time. |

| High Background Staining | Incomplete blocking (WB/IHC); Non-specific antibody binding (WB/IHC); Endogenous enzyme activity (IHC); Over-development. | Increase blocking time or use a different blocking agent; Optimize antibody concentrations; Use an endogenous enzyme inhibitor (e.g., levamisole for AP); Reduce incubation time with the substrate solution. |

| Precipitate is Diffuse | Delay in azo coupling allowing naphthol to diffuse; Substrate solution instability. | Ensure simultaneous coupling by using freshly prepared solutions; Use an optimal concentration of this compound to trap the naphthol immediately. |

| Inconsistent Staining | Uneven application of reagents; Sections drying out during incubation. | Ensure the entire tissue section is covered with reagent; Use a humidified chamber during incubations. |

Conclusion

This compound remains a valuable and widely used tool for the chromogenic detection of alkaline phosphatase and esterase activity. Its ability to produce a stable and sharply localized colored precipitate makes it suitable for a range of applications, from quantitative enzyme assays to the visualization of proteins in complex biological samples. By understanding the underlying chemical principles and following optimized protocols, researchers can effectively leverage the capabilities of this compound to generate clear and reliable experimental data.

References

- 1. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Absorption [Fast Blue RR] | AAT Bioquest [aatbio.com]

- 5. Burstone's Staining Protocol for Alkaline Phosphatase on Frozen Tissue Sections - IHC WORLD [ihcworld.com]

- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 7. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound [himedialabs.com]

The Chemistry and Application of Fast Blue RR Diazonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Blue RR salt, chemically known as 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a diazonium compound widely utilized as a chromogenic substrate in various biochemical and histochemical applications.[1][2] Its utility is centered around the highly reactive diazonium group (-N₂⁺), which readily undergoes an azo coupling reaction to produce a distinctly colored, insoluble precipitate at the site of specific enzyme activity. This guide provides an in-depth overview of the diazonium salt chemistry of Fast Blue RR, its physicochemical properties, and detailed protocols for its application in key experimental techniques.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt | [1] |

| Synonyms | Azoic Diazo No. 24, C.I. 37155 | [3][4] |

| CAS Number | 14726-29-5 | [1] |

| Molecular Formula | C₁₅H₁₄ClN₃O₃ · 0.5ZnCl₂ | [3][4] |

| Molecular Weight | 387.89 g/mol | [3][4] |

| Appearance | Yellow-green to khaki powder | [5] |

| Melting Point | 165-168 °C (decomposes) | [6] |

| Absorption Maximum (λmax) | 205 nm, 323 nm | [7] |

The Core Chemistry: Azo Coupling Reaction

The functionality of Fast Blue RR as a chromogen is based on the principle of the azo coupling reaction. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as a weak electrophile, reacting with an electron-rich coupling partner, such as a phenol or naphthol derivative.[1][2]

In a typical histochemical application, an enzyme, such as alkaline phosphatase or esterase, cleaves a substrate to release a naphthol derivative. This liberated naphthol then couples with the Fast Blue RR diazonium salt to form an insoluble, intensely colored azo dye at the site of enzyme activity. The color of the final precipitate can range from red/blue to black/dark-blue, depending on the specific naphthol derivative and reaction conditions.[3][5][8][9]

The efficiency of the azo coupling reaction is highly dependent on pH. For coupling with naphthols, a neutral to alkaline environment (pH > 7.5) is generally optimal as it facilitates the formation of the more reactive phenoxide ion.[2][10] The diazonium salt itself is sensitive to temperature and pH, with a risk of decomposition at temperatures above 5-10°C and in strongly alkaline conditions.[10]

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 3. crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Absorption [Fast Blue RR] | AAT Bioquest [aatbio.com]

- 8. This compound [himedialabs.com]

- 9. This compound | 14726-29-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Fast Blue RR Salt: An In-depth Technical Guide for the Detection of Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fast Blue RR Salt, a versatile diazonium salt widely employed in histochemistry and biochemical assays for the detection of enzymatic activity. This document details the underlying principles, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, chemically known as 4-benzamido-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a chromogenic substrate component used for the localization and quantification of various hydrolytic enzymes.[1][2] Its primary application lies in the detection of alkaline phosphatase (ALP) and nonspecific esterase (NSE) activity in tissue sections and cell preparations.[3][4] The underlying principle of its utility is the azo coupling reaction.

Mechanism of Action: The Azo Coupling Reaction

The detection of enzymatic activity using this compound is based on a simultaneous coupling azo dye method.[3] The process involves the enzymatic hydrolysis of a specific substrate, typically a naphthol derivative. This enzymatic action releases a naphthol compound, which then immediately couples with the diazonium salt (Fast Blue RR) present in the incubation medium. This reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for precise localization.[2][5]

For instance, when detecting alkaline phosphatase, a substrate such as Naphthol AS-MX phosphate is used. ALP dephosphorylates the substrate, releasing a naphthol derivative. This product then reacts with this compound to form a black or dark purple precipitate.[2] Similarly, for nonspecific esterase activity, substrates like α-naphthyl acetate are hydrolyzed to α-naphthol, which couples with this compound to produce a red-brown or blue precipitate.[1][5][6]

Figure 1: Mechanism of enzyme detection using this compound.

Key Enzymes Detected

Alkaline Phosphatase (ALP)

Alkaline phosphatase is a ubiquitous enzyme involved in various physiological processes, including bone formation, liver function, and cell differentiation.[7] Elevated ALP activity can be indicative of certain diseases, such as Paget's disease, osteosarcoma, and liver disorders.[1] this compound is frequently used in conjunction with substrates like Naphthol AS-MX phosphate to visualize ALP activity, which typically appears as a black or dark blue precipitate.[3][8]

Nonspecific Esterases (NSE)

Nonspecific esterases are a group of enzymes that hydrolyze esters of short-chain fatty acids. They are found in various cells, particularly macrophages, hepatocytes, and T-lymphocytes.[1][9][10][11] The detection of NSE activity is valuable in hematology for differentiating cell lineages and in neuroscience.[1] Using substrates like α-naphthyl acetate, NSE activity is visualized as a red-brown to blue precipitate with this compound.[1][5]

Experimental Protocols

Alkaline Phosphatase Staining Protocol for Frozen Tissue Sections

This protocol is adapted from a standard method for demonstrating alkaline phosphatase activity in snap-frozen human striated muscle.[3][8]

| Step | Procedure | Reagents and Conditions |

| 1. | Sectioning | Cut 10-16 µm sections from snap-frozen tissue in a cryostat. Mount on slides. |

| 2. | Incubation Solution Preparation | Prepare a fresh incubating solution containing Sodium Barbital buffer (pH ~9.2), Sodium α-naphthyl acid phosphate (substrate), and this compound.[8] |

| 3. | Incubation | Incubate slides in the solution for 60 minutes at room temperature.[3] |

| 4. | Washing | Wash with three changes of deionized water.[3] |

| 5. | Acetic Acid Treatment | Place slides in 1% Acetic Acid for 10 minutes.[3] |

| 6. | Final Rinse and Mounting | Rinse with deionized water, air-dry, and mount with an aqueous medium.[3] |

Expected Result: Sites of alkaline phosphatase activity will appear as a black/dark-blue precipitate.[8]

Nonspecific Esterase Staining Protocol for Frozen Tissue Sections

This protocol is a modification of the technique for demonstrating sites of nonspecific esterases.[1]

| Step | Procedure | Reagents and Conditions |

| 1. | Sectioning | Cut 10-16 µm sections from snap-frozen tissue in a cryostat. Mount on coverslips. |

| 2. | Staining Solution Preparation | Prepare a fresh staining solution containing a buffer, α-naphthyl acetate (substrate), and a diazonium salt like Fast Blue RR.[1] |

| 3. | Staining | Add the staining solution to the coverslips for 5 minutes at room temperature.[1] |

| 4. | Washing | Immediately wash with running tap water for several minutes.[1] |

| 5. | Dehydration and Clearing | Dehydrate in ascending alcohol solutions and clear with xylene.[1] |

| 6. | Mounting | Mount the coverslip onto a glass slide with a suitable organic mounting medium.[1] |

Expected Result: Esterase activity is demonstrated by a red-brown color.[1]

Quantitative Analysis

This compound can also be utilized for the quantitative analysis of enzyme activity through spectrophotometry. This method is particularly useful for determining esterase activity. The principle involves monitoring the rate of formation of the soluble diazo dye complex, which is directly proportional to the enzyme concentration in the sample.[2][12]

| Parameter | Value/Condition |

| Wavelength for Absorbance Measurement | 510 nm[12] |

| Substrates | α-naphthyl acetate, α-naphthyl butyrate[12] |

| Methodology | Continuous monitoring of absorbance changes due to the formation of the diazo dye complex.[12] |

Signaling Pathways and Cellular Roles

The enzymes detected by this compound are involved in crucial cellular signaling pathways.

Alkaline Phosphatase in Cellular Signaling

Alkaline phosphatase plays a role in mechanotransduction and osteogenic differentiation. It can influence the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[13][14]

Figure 2: Role of Alkaline Phosphatase in mechanosignaling and the PI3K/Akt/mTOR pathway.

Nonspecific Esterases in Cellular Function

Nonspecific esterases are crucial in drug metabolism, particularly in the activation of prodrugs and the detoxification of various compounds.[15] Their presence in immune cells like monocytes and lymphocytes also points to their role in immune responses.[9][11]

Figure 3: Experimental workflow for the detection and functional implication of nonspecific esterases.

Applications in Drug Development and Research

The ability to precisely localize and quantify enzymatic activity makes this compound a valuable tool in drug development and biomedical research.

-

Histopathology: To identify and characterize different cell types in normal and diseased tissues.

-

Pharmacology: To study the metabolic activation of prodrugs by esterases or the effect of drugs on enzyme activity.[15]

-

Neuroscience: As a retrograde tracer to map neuronal pathways.[2]

-

Stem Cell Research: To identify undifferentiated pluripotent stem cells, which express high levels of alkaline phosphatase.[16]

Conclusion

This compound remains a robust and reliable reagent for the detection of alkaline phosphatase and nonspecific esterase activity. Its application in both qualitative histochemical staining and quantitative spectrophotometric assays provides researchers with a versatile tool to investigate a wide range of biological processes and to assess the effects of therapeutic agents. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective use in research and development.

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. scbt.com [scbt.com]

- 5. This compound [himedialabs.com]

- 6. pscientifics.com [pscientifics.com]

- 7. grokipedia.com [grokipedia.com]

- 8. scribd.com [scribd.com]

- 9. Nonspecific esterase activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonspecific esterase in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monocyte nonspecific esterase. Enzymologic characterization of a neutral serine esterase associated with myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Transcriptome analysis reveals physiological responses in liver tissues of Epinephelus cyanopodus under acute hypoxic stress [frontiersin.org]

- 15. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Principles of Fast Blue RR Salt Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Fast Blue RR salt staining, a versatile chromogenic technique widely employed in enzyme histochemistry and other biological applications. We will delve into the core mechanism of action, provide detailed experimental protocols for key applications, present quantitative data in a structured format, and offer insights into troubleshooting common issues.

Core Principles of this compound Staining

This compound, with the chemical name 4-benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a diazonium salt that serves as a chromogen.[1] Its utility in biochemical assays lies in its ability to react with the product of an enzymatic reaction to form a colored, often insoluble, precipitate at the site of enzyme activity.[2][3] This allows for the visualization and localization of specific enzymes within tissues and cells.

The fundamental principle involves a two-step process:

-

Enzymatic Reaction: A specific enzyme present in the tissue or sample cleaves a substrate, releasing a reactive product, typically a naphthol or phenol derivative.

-

Azo Coupling Reaction: The highly reactive diazonium group (-N₂⁺) of the this compound then undergoes an azo coupling reaction with the enzymatically liberated product.[1] This reaction forms a stable, intensely colored azo dye that precipitates at the site of the enzymatic activity.

The intensity of the resulting color can be used for semi-quantitative analysis of enzyme activity. The insolubility of the final product is crucial for precise localization within the cellular or tissue architecture.

Key Applications and Experimental Protocols

This compound is predominantly used for the detection of various hydrolytic enzymes. Below are detailed protocols for some of its most common applications.

Alkaline Phosphatase (ALP) Staining in Mammalian Tissue

This protocol is adapted for snap-frozen human striated muscle tissue to visualize sites of alkaline phosphatase activity.

Materials:

-

Snap-frozen tissue sections (10-16 µm) on slides

-

Coplin staining jars

-

Glacial Acetic Acid

-

This compound (stored at -20°C, desiccated)

-

Sodium α-naphthyl acid phosphate

-

Sodium barbital

-

Deionized water

-

Aqueous mounting medium (e.g., Glycerogel)

Solution Preparation:

-

0.1 M Sodium Barbital Solution: Dissolve 5.15 g of sodium barbital powder in deionized water to a final volume of 250 ml.

-

Incubating Solution (prepare fresh):

-

15 ml of 0.1 M Sodium Barbital Solution

-

15 mg of Sodium α-naphthyl acid phosphate

-

15 mg of this compound

-

Adjust pH to 9.2 with 0.1 M NaOH if necessary.

-

Filter the solution before use.

-

Staining Procedure:

-

Cut 10-16 µm sections from snap-frozen tissue in a cryostat and mount them on slides.

-

Place the slides in a Coplin staining jar containing the freshly prepared incubating solution.

-

Incubate for 60 minutes at room temperature.

-

Wash the slides with three changes of deionized water.

-

Place the slides in 1% Acetic Acid for 10 minutes.

-

Rinse with two to three changes of deionized water.

-

Allow the slides to air-dry completely (at least one hour, or overnight).

-

Rehydrate the slides with deionized water for approximately 10 minutes.

-

Mount the slides with an aqueous mounting medium.

Expected Results:

Sites of alkaline phosphatase activity will appear as a black to dark-blue fine precipitate. Endothelial cells in small arterioles and endomysial capillaries typically show positive staining and can serve as internal positive controls.

Esterase Staining

This compound is also widely used for the detection of non-specific esterase activity. The principle is similar to ALP staining, but with a different substrate.

Materials:

-

Tissue sections or cell smears

-

α-naphthyl acetate (or other suitable naphthyl ester substrate)

-

Phosphate buffer

-

This compound

-

Fixative (e.g., formaldehyde)

-

Counterstain (optional, e.g., Hematoxylin)

-

Aqueous mounting medium

Solution Preparation:

-

Staining Solution (prepare fresh):

-

Dissolve α-naphthyl acetate in a small amount of acetone or another suitable solvent.

-

Add this to a phosphate buffer (pH range is often between 6.5 and 7.5, but should be optimized for the specific esterase).

-

Add this compound (a common concentration is 1 mg/ml, but should be optimized).

-

Mix well and filter before use.

-

Staining Procedure:

-

Fix the tissue sections or cell smears according to standard protocols.

-

Rinse the samples with distilled water.

-

Incubate the samples in the freshly prepared staining solution at 37°C for a duration determined by optimization (typically 15-60 minutes).

-

Rinse with distilled water.

-

(Optional) Counterstain with a suitable nuclear stain like Hematoxylin.

-

Rinse with distilled water.

-

Mount with an aqueous mounting medium.

Expected Results:

Sites of esterase activity will be indicated by the presence of a colored precipitate, which can range from red to blue depending on the specific substrate and reaction conditions.[3][4]

Staining for Osteogenic Differentiation

Alkaline phosphatase is a key marker of early osteogenic differentiation. This compound staining can be used to assess the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. While specific protocols can vary, the principle remains the detection of increased ALP activity in differentiated cells. A common approach involves adapting the ALP staining protocol for cultured cells.

Materials:

-

Cultured cells in well plates or on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Wash buffer (e.g., PBS)

-

Alkaline phosphatase substrate (e.g., Naphthol AS-MX phosphate)

-

This compound

-

Buffer (e.g., Tris buffer, pH 9.5)

Staining Procedure:

-

Culture MSCs under osteogenic differentiation conditions.

-

At the desired time point, remove the culture medium and wash the cells with PBS.

-

Fix the cells with a suitable fixative for a short period (e.g., 10-15 minutes). Over-fixation can inactivate the enzyme.

-

Rinse the cells thoroughly with a wash buffer.

-

Prepare the staining solution containing the ALP substrate and this compound in an appropriate buffer.

-

Incubate the cells with the staining solution at room temperature or 37°C until a visible color develops (typically 15-60 minutes). Monitor the color development under a microscope.

-

Stop the reaction by rinsing the cells with a wash buffer.

-

The cells can then be imaged.

Expected Results:

Osteogenically differentiated cells will exhibit a strong blue or purple stain due to high alkaline phosphatase activity, while undifferentiated cells will show little to no staining.

Quantitative Data and Optimization Parameters

The success of this compound staining relies on the careful optimization of several parameters. The following tables summarize key quantitative data gathered from various sources.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 20 mM to 50 mM | For enzyme-responsive materials.[1] Higher concentrations can lead to increased background staining. |

| Incubation Time | Varies (minutes to hours) | Dependent on enzyme activity and desired signal intensity. Prolonged incubation can increase non-specific staining. |

| pH of Staining Solution | Neutral to Alkaline | Azo coupling with naphthols is typically more efficient in this pH range. |

Table 1: General Optimization Parameters for this compound Staining

| Application | Substrate | pH | Incubation Time | Expected Color |

| Alkaline Phosphatase | Sodium α-naphthyl acid phosphate | ~9.2 | 60 minutes | Black/Dark-blue |

| Esterase | α-naphthyl acetate | ~6.5 - 7.5 | 15-60 minutes | Red/Blue |

Table 2: Typical Reaction Conditions for Specific Enzyme Assays

Visualization of Pathways and Workflows

To better understand the processes involved in this compound staining, the following diagrams illustrate the core signaling pathway and a general experimental workflow.

Caption: The enzymatic cleavage of a substrate produces a reactive product that couples with this compound to form a colored precipitate.

Caption: A typical workflow for this compound staining involves sample preparation, incubation with the staining solution, rinsing, and microscopic analysis.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | Inactive enzyme (due to improper sample handling or fixation) | Use fresh-frozen tissue or optimize fixation protocol (shorter time, milder fixative). |

| Inactive staining solution | Prepare the staining solution fresh each time. Ensure proper storage of this compound (desiccated at -20°C). | |

| Incorrect pH of the staining solution | Verify and adjust the pH of the buffer and final staining solution. | |

| High Background Staining | Over-incubation | Reduce the incubation time. |

| This compound concentration too high | Decrease the concentration of this compound in the staining solution. | |

| Non-specific precipitation of the salt | Filter the staining solution immediately before use. | |

| Diffuse, Non-localized Staining | Solubilization of the reaction product | Ensure the use of an aqueous mounting medium, as the azo dye can be soluble in organic solvents. |

| Diffusion of the enzyme or reaction product | Minimize the time between sample preparation and staining. | |

| Crystalline Precipitates | Undissolved this compound | Ensure the salt is fully dissolved in the staining solution. Filtering the solution is highly recommended. |

Table 3: Troubleshooting Guide for this compound Staining

Comparison with Other Diazonium Salts

This compound is one of several diazonium salts used as chromogens. A comparison with another common salt, Fast Blue B, can be informative. While both are used for similar applications, they can produce different color precipitates and may have different stabilities and solubilities. The choice between them often depends on the specific application and the desired final color of the stain. It is advisable to consult literature specific to the target enzyme and tissue type when selecting a diazonium salt.

Stability and Storage

This compound is a light-sensitive compound and should be stored in a cool, dry, and dark place, typically at -20°C.[5][6] It is a combustible solid and should be handled with appropriate personal protective equipment, including gloves and eye protection.[5] The staining solution should always be prepared fresh before use as the diazonium salt is unstable in solution.

This technical guide provides a solid foundation for the successful application of this compound staining in a research setting. By understanding the core principles, following detailed protocols, and systematically optimizing key parameters, researchers can achieve reliable and reproducible results for the visualization of enzymatic activity.

References

- 1. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 2. This compound [himedialabs.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Tissue-nonspecific alkaline phosphatase promotes the osteogenic differentiation of osteoprogenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. szabo-scandic.com [szabo-scandic.com]

The Application of Fast Blue RR Salt in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Blue RR Salt, a diazonium salt, has established itself as a versatile tool in neuroscience research. Its utility spans from tracing neuronal pathways to identifying specific enzyme activities within neural tissues. This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and quantitative comparisons to other commonly used reagents, aiming to equip researchers with the knowledge to effectively integrate this compound into their experimental designs.

Core Applications in Neuroscience

The primary applications of this compound in neuroscience can be categorized into two main areas:

-

Retrograde Neuronal Tracing: Fast Blue is widely used as a retrograde tracer to map neuronal connections. When injected into a specific brain region or peripheral tissue, it is taken up by axon terminals and transported back to the neuron's cell body (soma). This allows for the identification of neurons that project to the injection site.[1][2] It is known for its effective transport over long distances and its stable, long-lasting fluorescence, making it particularly suitable for long-term studies.[1][3]

-

Enzyme Histochemistry: this compound is a crucial chromogen in enzyme histochemistry for the detection of various enzymes, most notably alkaline phosphatase (ALP) and nonspecific esterases.[4][5] The principle involves an enzymatic reaction that liberates a naphthol compound from a substrate. This compound then rapidly couples with the naphthol product to form a colored, insoluble precipitate at the site of enzyme activity, allowing for precise localization.[5][6]

Data Presentation: Quantitative Comparison of Retrograde Tracers

The selection of a retrograde tracer is critical for the success of neuroanatomical studies. The following table summarizes a comparison between Fast Blue and other commonly used fluorescent retrograde tracers.

| Tracer | Typical Concentration | Transport Time | Fluorescence Color | Advantages | Disadvantages | References |

| Fast Blue (FB) | 1.5-5% w/v in water or saline | 3-9 days | Bright Blue | Long-lasting label (≥ 6 months), consistent labeling, low sample variation.[1][3][7] | May label fewer neurons than Fluoro-Gold in some cases, potential for leakage at high concentrations.[1][8] | [1][3][7][8][9] |

| Fluoro-Gold (FG) | 2-5% w/v in water or saline | 2-7 days | Golden Yellow | Labels a high number of neurons.[7][10] | Potential for toxicity and fading over long periods, difficult to accurately count stained neurons due to variable intensity.[7][11] | [3][7][10][11] |

| True Blue (TB) | 1-5% w/v in water or saline | 3-7 days | Deep Blue | Chemically related to Fast Blue, labels cytoplasm and dendrites.[10] | Less water soluble than Fluoro-Gold.[10] | [10] |

| Diamidino Yellow (DY) | 5% w/v in water or saline | ~10 days | Yellow | Can be used in combination with other tracers for double-labeling studies.[12] | May label fewer neurons when used as a second tracer in combination experiments.[11] | [11][12] |

Experimental Protocols

Retrograde Neuronal Tracing with Fast Blue

This protocol is a general guideline for retrograde tracing in rodents and may require optimization for specific applications.

Materials:

-

Fast Blue (FB) powder

-

Sterile distilled water or 0.9% saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe (e.g., Hamilton syringe) with a glass micropipette

-

Surgical tools

Procedure:

-

Tracer Preparation: Prepare a 1.5-2.5% (w/v) solution of Fast Blue in sterile distilled water or saline.[13] For example, dissolve 2 mg of Fast Blue in 100 µl of solvent. Ensure the solution is well-dissolved.

-

Animal Anesthesia and Surgery: Anesthetize the animal using an approved protocol and mount it in a stereotaxic frame.[14] Perform the surgery to expose the target brain region or peripheral nerve.[15]

-

Tracer Injection:

-

Brain Injection: Lower the microsyringe needle to the desired stereotaxic coordinates. Inject a small volume (e.g., 5-10 µl of a 2.0% solution) of the Fast Blue solution slowly over several minutes to allow for diffusion and minimize tissue damage.[13]

-

Peripheral Nerve Application: For peripheral nerves, the transected nerve stump can be dipped into the tracer solution for a period of time (e.g., up to 2 hours) to maximize labeling.[7]

-

-

Post-Injection Survival: After injection, suture the incision and allow the animal to recover. The optimal survival time for retrograde transport is typically between 5 and 9 days.[13]

-

Tissue Processing: After the designated survival period, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.[8] Dissect the brain or spinal cord and post-fix the tissue in 4% paraformaldehyde.

-

Sectioning and Visualization: Section the tissue using a cryostat or vibratome. Mount the sections on slides and visualize the retrogradely labeled neurons using a fluorescence microscope with a wideband ultraviolet excitation filter (Excitation: ~365 nm; Emission: ~420 nm).[10][13]

Enzyme Histochemistry: Alkaline Phosphatase (ALP) Staining

This protocol details the use of this compound for the histochemical detection of alkaline phosphatase activity in frozen tissue sections.[5]

Materials:

-

Snap-frozen tissue sections (10-16 µm) on slides

-

This compound

-

Sodium α-naphthyl acid phosphate (substrate)

-

Sodium barbital

-

Glacial Acetic Acid

-

Aqueous mounting medium (e.g., Glycerogel)

Solutions:

-

0.1 M Sodium Barbital Solution: Dissolve 5.15 g of sodium barbital in deionized water to a final volume of 250 ml.

-

Incubating Solution (prepare fresh):

-

0.1 M Sodium Barbital Solution: 40 ml

-

Sodium α-naphthyl acid phosphate: 40 mg

-

This compound: 40 mg

-

Mix well until dissolved.

-

Procedure:

-

Section Preparation: Cut 10-16 µm thick sections from snap-frozen tissue using a cryostat and mount them on slides.[5]

-

Incubation: Place the slides in a Coplin staining jar containing the freshly prepared incubating solution for 60 minutes at room temperature.[5]

-

Washing: Wash the slides with three exchanges of tap or deionized water.[5]

-

Acid Rinse: Place the slides in 1% Acetic Acid for 10 minutes.[5]

-

Final Rinse: Rinse the slides with 2 to 3 changes of deionized water.[5]

-

Drying and Mounting: Let the slides air-dry. Rehydrate with deionized water before mounting with an aqueous mounting medium.[5]

-

Visualization: Sites of alkaline phosphatase activity will appear as a black/dark-blue fine precipitate when viewed under a light microscope.[5]

Enzyme Histochemistry: Nonspecific Esterase Staining

This protocol provides a method for detecting nonspecific esterase activity in tissue sections using this compound's counterpart, Fast Blue BB salt, as an example of a common diazonium salt used in these reactions. The principle remains the same.

Materials:

-

Frozen tissue sections on coverslips

-

α-naphthyl acetate (substrate)

-

Pararosaniline hydrochloride

-

Sodium nitrite

-

Phosphate buffer (pH 7.4)

-

Basic Fuchsin

-

Organic mounting medium (e.g., Permount)

Solutions:

-

Substrate Solution: Dissolve 10 mg of α-naphthyl acetate in 0.25 ml of acetone. Add 20 ml of 0.2 M phosphate buffer (pH 7.4) and mix.

-

Hexazotized Pararosaniline: Mix equal parts of 4% pararosaniline hydrochloride in 2N HCl and 4% aqueous sodium nitrite just before use.

-

Incubating Medium (prepare fresh): Add 1.6 ml of the hexazotized pararosaniline to the substrate solution. Adjust the pH to 6.0-6.5 with 1N NaOH. Filter the solution.

Procedure:

-

Fixation: Fix frozen sections in cold formalin for 5 minutes.

-

Incubation: Incubate the sections in the freshly prepared incubating medium for 30-60 minutes at room temperature.

-

Washing: Wash the sections thoroughly in running tap water for several minutes.

-

Counterstaining (optional): Counterstain with a suitable nuclear stain like hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through ascending grades of alcohol, clear in xylene, and mount with an organic mounting medium.

-

Visualization: Sites of nonspecific esterase activity will appear as a red-brown color.

Mandatory Visualizations

Caption: Workflow for retrograde neuronal tracing using Fast Blue.

Caption: Principle of this compound in enzyme histochemistry.

Caption: Conceptual diagram of retrograde transport of Fast Blue.

Conclusion

This compound remains a valuable and reliable tool for neuroscientists. Its application in retrograde tracing provides crucial insights into the intricate wiring of the nervous system, while its role in enzyme histochemistry allows for the precise localization of key enzymatic activities. By understanding the principles behind its use and adhering to optimized protocols, researchers can effectively leverage the capabilities of this compound to advance our understanding of the brain in both health and disease.

References

- 1. Thieme E-Journals - Journal of Reconstructive Microsurgery / Abstract [thieme-connect.com]

- 2. polysciences.com [polysciences.com]

- 3. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound crystalline 14726-29-5 [sigmaaldrich.com]

- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 6. This compound | 14726-29-5 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. polysciences.com [polysciences.com]

- 10. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 12. researchgate.net [researchgate.net]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. cic.ini.usc.edu [cic.ini.usc.edu]

- 15. Protocols for selective injection of tracer into the gastric mucosa and the gastric muscle of rat [protocols.io]

Methodological & Application

Application Notes: Fast Blue RR Salt Protocol for Alkaline Phosphatase Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline Phosphatase (AP) is a hydrolase enzyme responsible for removing phosphate groups from various molecules, such as nucleotides, proteins, and alkaloids. It is a widely used marker in various biological disciplines, including histology, cell biology, and diagnostics. The Fast Blue RR salt protocol provides a reliable and straightforward method for the histochemical localization of AP activity in tissues and cells. This technique is based on a simultaneous coupling azo dye method.[1] At the site of enzyme activity, a naphthyl-based substrate is hydrolyzed by alkaline phosphatase, releasing a naphthol compound. This intermediate product then immediately couples with the diazonium salt, Fast Blue RR, to form a distinct, insoluble colored precipitate.[1][2]

Principle of the Method

The staining process is a two-step enzymatic reaction:

-

Enzymatic Hydrolysis: Alkaline phosphatase present in the tissue or cell sample cleaves a phosphate group from a substrate, typically a naphthol derivative like Naphthol AS-MX phosphate or sodium α-naphthyl acid phosphate.[2][3] This enzymatic activity releases a free naphthol derivative.

-